Product packaging for Heptafluorobutyryl fluoride(Cat. No.:CAS No. 335-42-2)

Heptafluorobutyryl fluoride

Cat. No.: B1294944
CAS No.: 335-42-2
M. Wt: 216.03 g/mol
InChI Key: YYXWJNBPHDUWJP-UHFFFAOYSA-N
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Description

Contemporary Significance in Fluorine Chemistry

The study of organofluorine compounds is a rapidly expanding area of chemical research. Due to the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond, fluorinated organic molecules often exhibit unique chemical and biological properties. mdpi.com This has led to their widespread use in pharmaceuticals, synthetic materials, and agricultural chemicals. mdpi.com

Heptafluorobutyryl fluoride (B91410) serves as a key intermediate in the synthesis of other valuable perfluorinated compounds. ontosight.ai Its reactivity allows for its conversion into various derivatives, such as heptafluorobutyric acid through hydrolysis. ontosight.ai This acid and its derivatives are utilized in a range of applications. patsnap.com The compound's role as a building block for more complex fluorinated molecules underscores its importance in modern fluorine chemistry.

The development of new fluorinating agents is a significant area of research. While heptafluorobutyryl fluoride itself is a fluorinated compound, the broader context of fluorine chemistry involves the creation of reagents for introducing fluorine into other molecules. beilstein-journals.org The unique properties of fluorinated compounds continue to drive research into new synthetic methodologies.

Scope and Relevance of Academic Inquiry

Academic research into this compound covers various aspects of its chemistry, from its fundamental physical properties to its reactivity and applications in synthesis.

Synthesis and Reactions: One of the primary methods for synthesizing this compound is through the electrochemical fluorination of non-fluorinated precursors like n-butyric acid, n-butyryl chloride, or n-butyryl fluoride in anhydrous hydrogen fluoride. patsnap.com Another documented synthesis involves the reaction of heptafluorobutyryl chloride with silver fluoride. ag.state.mn.us

Research has also explored its reactions. For instance, it reacts with ammonia (B1221849) to form heptafluorobutyramide (B1361082). google.com It can also undergo reactions with metal fluorides, such as silver fluoride, in the presence of a nitrile solvent to form perfluoroalkoxides, which can then be used in further alkylation reactions. google.com A metathetical reaction between this compound and butyric acid in the presence of butyric anhydride (B1165640) has been shown to produce heptafluorobutyric acid and butyryl fluoride. prepchem.com

Structural and Spectroscopic Analysis: The molecular structure and conformation of this compound in the gas phase have been investigated using pulsed nozzle, chirped pulse Fourier transform microwave spectroscopy. mst.edu These studies revealed that the most stable conformer is the skew-anti form. mst.edu The rotational constants have been determined to be A = 1397.4330(1) MHz, B = 619.17456(8) MHz, and C = 592.06831(8) MHz. mst.edu Mass spectral fragmentation patterns of heptafluorobutyryl derivatives have also been a subject of detailed academic study. core.ac.uk

Physicochemical Properties: A significant body of research has been dedicated to characterizing the physical and chemical properties of this compound. These data are crucial for its handling, application in synthesis, and for theoretical studies.

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 335-42-2 aksci.comchemfish.comavantorsciences.com
Molecular Formula C4F8O aksci.comchemfish.comchemfish.co.jp
Molecular Weight 216.03 g/mol chemfish.comavantorsciences.comchemfish.co.jp
Boiling Point 7-9 °C chemfish.comavantorsciences.comwindows.net
Density 1.595 g/cm³ chemsrc.com
InChI InChI=1S/C4F8O/c5-1(13)2(6,7)3(8,9)4(10,11)12 nih.govcas.org
InChIKey YYXWJNBPHDUWJP-UHFFFAOYSA-N nih.govcas.org

| Canonical SMILES | O=C(F)C(F)(F)C(F)(F)C(F)(F)F cas.org |

Table 2: Research Findings on this compound

Research Area Key Finding
Synthesis Can be prepared by electrochemical fluorination of butyric acid or its derivatives. patsnap.com
Synthesis Can be synthesized from the reaction of heptafluorobutyryl chloride and silver fluoride. ag.state.mn.us
Reactivity Reacts with ammonia to yield heptafluorobutyramide. google.com
Reactivity Undergoes addition reactions with metal fluorides to form perfluoroalkoxides. google.com
Structural Analysis The gas-phase structure is a skew-anti conformer. mst.edu

| Spectroscopy | Rotational constants have been precisely determined through microwave spectroscopy. mst.edu |

Table of Compounds Mentioned

Compound Name
This compound
Perfluorobutyryl fluoride
Heptafluorobutyric acid
n-Butyric acid
n-Butyryl chloride
n-Butyryl fluoride
Anhydrous hydrogen fluoride
Heptafluorobutyryl chloride
Silver fluoride
Ammonia
Heptafluorobutyramide
Butyric anhydride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F8O B1294944 Heptafluorobutyryl fluoride CAS No. 335-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl fluoride
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InChI

InChI=1S/C4F8O/c5-1(13)2(6,7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXWJNBPHDUWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3F7COF, C4F8O
Record name Butanoyl fluoride, 2,2,3,3,4,4,4-heptafluoro-
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DSSTOX Substance ID

DTXSID0041696
Record name Perfluorobutanoyl fluoride
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Molecular Weight

216.03 g/mol
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CAS No.

335-42-2
Record name 2,2,3,3,4,4,4-Heptafluorobutanoyl fluoride
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Record name Perfluorobutyryl fluoride
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Record name Butanoyl fluoride, 2,2,3,3,4,4,4-heptafluoro-
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Record name Perfluorobutanoyl fluoride
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Record name Perfluorobutyryl fluoride
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Record name HEPTAFLUOROBUTYROYL FLUORIDE
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Synthetic Methodologies for Heptafluorobutyryl Fluoride

Electrochemical Fluorination (ECF) Processes

Electrochemical fluorination stands as a cornerstone for the industrial production of perfluorinated compounds, including heptafluorobutyryl fluoride (B91410). cecri.res.inresearchgate.net This process involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride. cecri.res.in

The Simons Electrochemical Fluorination (ECF) process is a widely used industrial method for producing perfluorinated compounds. google.comresearchgate.net It involves passing a direct electric current through a solution of a fluorinatable organic starting material dissolved in liquid anhydrous hydrogen fluoride. google.com The process typically uses nickel anodes and nickel or steel cathodes in an undivided cell, operating at a low voltage (e.g., four to eight volts). cecri.res.ingoogle.com Fluorination occurs at the anode, while hydrogen gas is evolved at the cathode. rsc.org

Key characteristics of the Simons ECF process include its relatively simple, single-pot, and single-stage operation under moderate temperatures and atmospheric pressure. rsc.org However, the use of highly toxic and volatile anhydrous hydrogen fluoride necessitates significant safety precautions. rsc.org

Optimization of the Simons process focuses on several factors to enhance efficiency and product selectivity. These include the design of the electrodes, with some patents describing columnar structures or composite coatings to improve stability and lower cell voltage. cecri.res.in Other efforts aim to improve heat transfer, enable continuous operation through electrolyte circulation, and adapt the process for a variety of substrates, including gaseous reactants. cecri.res.in The choice of starting material is also crucial, as partially fluorinated substrates often yield higher amounts of the desired perfluorinated product compared to their non-fluorinated counterparts. rsc.org

Reaction conditions are meticulously controlled to optimize the synthesis. These parameters include current density, reaction temperature, and the use of reflux condensers. A typical current density for the electrochemical fluorination reaction is in the range of 0.025 to 0.033 A/cm². patsnap.comgoogle.com The reaction temperature is also a crucial variable, with studies showing that maintaining a temperature of 10°C can lead to a higher selectivity of the desired isomer, although significant amounts of other isomers may still be produced. cecri.res.in Some processes employ cooling reflux devices with temperatures as low as -45°C to manage the reaction. patsnap.com The concentration of the electrolyte is also monitored and adjusted throughout the electrolysis process. patsnap.com

The gaseous mixture produced during electrolysis, which contains heptafluorobutyryl fluoride, is often passed through a reactor with an acid-binding agent like triethylamine (B128534) to isolate the desired product. patsnap.com

The electrochemical fluorination (ECF) of butyryl precursors often leads to the formation of a mixture of linear and branched isomers of this compound. uva.nl The free-radical nature of the ECF process can cause rearrangements of the carbon chain, resulting in this isomeric distribution. uva.nl For example, the ECF of i-butyryl chloride can lead to significant quantities of perfluoro-n-butyryl fluoride. cecri.res.in Research indicates that the ratio of linear to branched isomers can be approximately 70-80% linear and 20-30% branched, depending on the process control. uva.nl

The formation of different isomers is influenced by the reaction conditions. For instance, in the ECF of i-butyryl chloride, maintaining the reactor temperature at 10°C resulted in a higher selectivity for perfluoro-i-butyric acid (54.4%), though a substantial amount (45%) of perfluoro-n-butyric acid was still formed. cecri.res.in

Separating these isomers is crucial as they can possess different properties. nih.gov Traditional methods like fractional distillation are employed to purify the product from the crude reaction mixture. google.com More advanced techniques are also being explored for the separation of perfluoroalkyl substances (PFAS) isomers. Differential mobility spectrometry (DMS) coupled with mass spectrometry (MS) has emerged as a rapid method for separating gas-phase ions of isomeric PFAS compounds. nih.gov This technique can resolve linear, secondary-branched, and tertiary-branched isomers that differ by the position of a single perfluoromethyl group. nih.gov The effectiveness of DMS can be enhanced by using different carrier gases; for example, a 50:50 mixture of Helium and Nitrogen has been shown to significantly improve the resolution of PFOA and PFOS isomers compared to using 100% Nitrogen. nih.gov

PrecursorIsomer DistributionSeparation/Purification Method
Isobutyric anhydride (B1165640)Yields about 80% purity this compound after purification. google.comFractional distillation google.com
i-Butyryl chlorideAt 10°C, yields 54.4% perfluoro-i-butyric acid and 45% perfluoro-n-butyric acid. cecri.res.inNot specified in the context of this specific experiment.
General ECF ProcessTypically results in a 70-80% linear and 20-30% branched isomer mixture. uva.nlDifferential Mobility Spectrometry-Mass Spectrometry (DMS-MS) shows promise for rapid isomer separation. nih.gov

Chemical Transformation Routes

Beyond electrochemical methods, this compound can be synthesized through various chemical transformations. These routes often provide alternative pathways that can be advantageous in terms of selectivity or reaction conditions.

A traditional and well-established method for synthesizing acyl fluorides involves halide exchange reactions. thieme-connect.com This approach typically uses acyl chlorides as starting materials, which are then treated with a fluorinating agent to replace the chlorine atom with fluorine. Common reagents for this transformation include potassium fluoride, potassium hydrogen fluoride, and potassium fluorosulfite. thieme-connect.com

While this method is historically significant, the development of newer fluorinating agents has expanded the options for acyl fluoride synthesis. thieme-connect.com The choice of fluorinating agent and reaction conditions is critical for achieving high yields and purity.

In recent years, organocatalysis has emerged as a powerful tool for various organic transformations, including the synthesis of acyl fluorides. These methods often offer mild reaction conditions and high functional group tolerance.

One notable approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. The reaction of an acid fluoride with an NHC can generate an acyl azolium fluoride salt. acs.org By carefully selecting the specific acid fluoride and NHC, these resulting salts can be utilized for nucleophilic aromatic substitution (SNAr) reactions, such as the fluorination of aryl chlorides and nitroarenes at room temperature. acs.org

Another organocatalytic strategy employs all-carbon-based fluorination reagents. For example, 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), a bench-stable reagent, has been successfully used for the deoxyfluorination of carboxylic acids to produce a wide range of acyl fluorides. acs.org This method is effective for (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids and proceeds under neutral conditions. acs.org A key advantage of this approach is the ability to perform a one-pot amidation reaction by forming the acyl fluoride in situ from the corresponding carboxylic acid. acs.org

Catalyst/ReagentSubstrateProductKey Features
N-Heterocyclic Carbene (NHC)Acid FluorideAcyl Azolium FluorideCan be used for subsequent room temperature SNAr fluorination reactions. acs.org
3,3-difluoro-1,2-diphenylcyclopropene (CpFluor)Carboxylic Acids ((hetero)aryl, alkyl, alkenyl, alkynyl)Acyl FluoridesBench-stable reagent, neutral reaction conditions, allows for one-pot amidation. acs.org

Anhydride-Based Synthetic Pathways

One notable, albeit minor, pathway involves the reaction of heptafluorobutyric anhydride with nitrosyl chloride. Research has shown that this reaction primarily yields 1-nitrosoheptafluoropropane and 1-chloroheptafluoropropane, with only trace amounts of this compound being detected spectroscopically. acs.orgdtic.mil

A more practical, multi-step synthetic strategy commences with heptafluorobutyric anhydride as the starting material, which is first converted to heptafluorobutyric acid. The resultant acid then undergoes fluorination to yield the target compound, this compound.

Heptafluorobutyric anhydride can be synthesized through the dehydration of heptafluorobutyric acid using a dehydrating agent like phosphorus pentoxide, or by the reaction of heptafluorobutyryl chloride with the sodium salt of heptafluorobutyric acid. organic-chemistry.orgresearchgate.net The physical properties of heptafluorobutyric anhydride are summarized in the table below.

PropertyValue
Molecular FormulaC₈F₁₄O₃
Molar Mass410.06 g/mol
Boiling Point106-107.5 °C
Melting Point-43 to -45 °C
Density1.665 g/cm³ at 20 °C
Refractive Index1.285-1.287 at 20 °C

The data in this table is sourced from multiple references. organic-chemistry.orgresearchgate.netgoogle.comnih.gov

The subsequent conversion of heptafluorobutyric acid to this compound is a more conventional step. This transformation is typically achieved through deoxyfluorination using various fluorinating agents. While specific data for the direct conversion of heptafluorobutyric acid to its fluoride is not extensively detailed in the provided context, the general synthesis of acyl fluorides from carboxylic acids is a well-established process. rsc.orgcas.cn

Another relevant process involving an anhydride is the purification of crude this compound. In the production of heptafluorobutyric acid via the metathetical reaction of impure this compound with butyric acid, butyric anhydride is added. rsc.orgCurrent time information in Bangalore, IN. The butyric anhydride serves to react with impurities present, such as hydrogen fluoride, thereby facilitating the purification of the desired products. rsc.org

Reactivity and Mechanistic Investigations of Heptafluorobutyryl Fluoride

Nucleophilic Substitution Reactions

Nucleophilic substitution at the acyl carbon is a predominant reaction pathway for heptafluorobutyryl fluoride (B91410). The fluoride ion, being a competent leaving group, is readily displaced by a variety of nucleophiles. These reactions are fundamental to the synthesis of a wide array of heptafluorobutyryl derivatives.

Replacement of the Acyl Fluoride Moiety by Heteroatom Nucleophiles

Heptafluorobutyryl fluoride readily reacts with heteroatom nucleophiles, such as amines, alcohols, and thiols, to yield the corresponding amides, esters, and thioesters. The general transformation involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the fluoride ion.

For instance, the reaction with a primary amine (R-NH₂) leads to the formation of an N-substituted heptafluorobutyramide (B1361082) and hydrogen fluoride. Similarly, alcohols (R-OH) and thiols (R-SH) yield heptafluorobutyrate esters and thioesters, respectively. The high reactivity of this compound often allows these reactions to proceed under mild conditions.

NucleophileProductGeneral Reaction
Amine (R-NH₂) ** N-substituted heptafluorobutyramideC₃F₇COF + R-NH₂ → C₃F₇CONH-R + HF
Alcohol (R-OH) Heptafluorobutyrate esterC₃F₇COF + R-OH → C₃F₇COOR + HF
Thiol (R-SH) **Heptafluorobutyrate thioesterC₃F₇COF + R-SH → C₃F₇COSR + HF

Reaction Kinetics and Stereoselectivity in SN2 Processes

The nucleophilic substitution reactions of this compound with heteroatom nucleophiles generally proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the acyl carbon. The reaction rate is dependent on the concentration of both the acyl fluoride and the nucleophile.

Kinetic studies of analogous acyl fluoride reactions indicate that the rate of reaction is influenced by the nucleophilicity of the attacking species and the solvent polarity. Stronger nucleophiles and polar aprotic solvents tend to accelerate the reaction. The highly electron-withdrawing heptafluoropropyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.

When this compound reacts with a chiral, non-racemic nucleophile, the stereochemistry of the nucleophile is typically retained in the product, as the reaction occurs at the achiral acyl carbon. However, if the nucleophile is a chiral secondary alcohol or amine, the reaction can be stereoselective, with the potential for kinetic resolution if the reaction is not carried to completion.

Regioselective Functionalization with Amines, Alcohols, and Thiols

In molecules containing multiple nucleophilic sites, this compound can exhibit regioselectivity. This selectivity is primarily governed by the relative nucleophilicity of the different functional groups.

Amines vs. Alcohols/Thiols: Amines are generally more nucleophilic than alcohols or thiols. Consequently, in a molecule containing both an amino group and a hydroxyl or thiol group, this compound will preferentially react with the amino group to form an amide. This selectivity allows for the protection or functionalization of amines in the presence of other nucleophilic groups.

Primary vs. Secondary Amines: Primary amines are typically more reactive towards acyl fluorides than secondary amines due to less steric hindrance. This difference in reactivity can be exploited for the selective acylation of primary amines in the presence of secondary amines.

Alcohols vs. Thiols: While both alcohols and thiols can react, thiols are often more nucleophilic, especially in their deprotonated thiolate form. Under basic conditions, selective S-acylation over O-acylation can often be achieved.

The table below summarizes the expected regioselectivity in competitive reactions.

Competing NucleophilesMajor Product
Amine and Alcohol Amide
Amine and Thiol Amide
Primary Amine and Secondary Amine Product of Primary Amine Acylation
Alcohol and Thiol (basic conditions) Thioester

Nucleophilic Addition Reactions

While less common than substitution, nucleophilic addition to the carbonyl group of this compound can occur under specific conditions, leading to the formation of new carbon-fluorine bonds.

Formation of New Carbon-Fluorine Bonds in Organic Substrates

The fluoride ion itself can act as a nucleophile, although it is a relatively weak one in this context. In the presence of a strong Lewis acid catalyst, it is conceivable that the fluoride ion could add to the carbonyl group of another molecule of this compound. However, such reactions are not typically observed as the substitution pathway is kinetically and thermodynamically more favorable.

A more relevant scenario for the formation of new C-F bonds involves the reaction of this compound with organometallic reagents. For example, the addition of an organolithium or Grignard reagent to the carbonyl group would initially form a tetrahedral intermediate. Subsequent workup could potentially lead to a fluorinated alcohol, though the high reactivity of these reagents often leads to complex reaction mixtures.

Role of Anhydrous Conditions in Preventing Hydrolysis

The execution of nucleophilic substitution and addition reactions with this compound necessitates strictly anhydrous conditions. The high electrophilicity of the carbonyl carbon makes it extremely susceptible to hydrolysis. In the presence of water, this compound rapidly hydrolyzes to form heptafluorobutyric acid and hydrogen fluoride.

This hydrolysis reaction not only consumes the starting material but also generates acidic byproducts that can interfere with the desired reaction pathway and catalyze side reactions. Therefore, all solvents and reagents must be rigorously dried, and the reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. The use of desiccants or molecular sieves can also be employed to maintain anhydrous conditions throughout the reaction. The failure to exclude water is a common reason for low yields and the formation of impurities in reactions involving this compound.

Fluoride Metathesis Reactions

Fluoride metathesis, or fluoride exchange, represents a class of reactions where the fluoride atom on a molecule is substituted by another nucleophile. In the context of this compound, this involves the displacement of the fluoride from the acyl fluoride moiety. These reactions are of significant interest for the synthesis of a variety of heptafluorobutyryl derivatives.

While specific catalytic cycles for fluoride exchange involving this compound are not extensively detailed in readily available literature, the general principles of organocatalyzed fluoride metathesis can be applied. Such reactions typically involve a catalyst that can activate the acyl fluoride towards nucleophilic attack. For instance, a nucleophilic catalyst can react with this compound to form a more reactive intermediate, which is then susceptible to attack by a range of nucleophiles.

A plausible catalytic cycle, drawing parallels from organocatalyzed fluoride metathesis on fluoroarenes, could involve the following steps:

Activation of this compound: A nucleophilic catalyst, such as a tertiary amine or a phosphine, attacks the electrophilic carbonyl carbon of this compound, displacing the fluoride ion and forming a highly reactive acyl-catalyst complex.

Nucleophilic Attack: The desired nucleophile (e.g., acetate (B1210297), carboxylate) attacks the acyl-catalyst complex, leading to the formation of the new heptafluorobutyryl derivative.

Catalyst Regeneration: The catalyst is regenerated, and the fluoride ion is released, typically forming a salt with the counter-ion of the nucleophile.

The efficiency of such a cycle would be dependent on the nature of the catalyst, the nucleophile, the solvent, and the reaction conditions.

This compound is susceptible to attack by a wide array of nucleophiles, leading to the formation of various derivatives. The high electrophilicity of the carbonyl carbon facilitates these substitution reactions.

Acetate and Carboxylates: Reactions with acetate or other carboxylate salts would yield mixed anhydrides. For example, the reaction with sodium acetate would produce heptafluorobutyric acetic anhydride (B1165640).

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that readily react with this compound to form thioesters. These reactions are often carried out in the presence of a base to deprotonate the thiol.

Other Halides: While fluoride is the leaving group, exchange with other halides (chloride, bromide, iodide) is also feasible. For instance, the synthesis of heptafluorobutyryl chloride can be achieved through the reaction of heptafluorobutyric acid with a chlorinating agent, and the reverse reaction from the acyl fluoride with a chloride source is mechanistically plausible, though may require specific conditions to drive the equilibrium. The synthesis of this compound itself has been documented via the reaction of heptafluorobutyryl chloride with silver fluoride, demonstrating the principle of halide exchange. ag.state.mn.us

Pseudohalides: Pseudohalides, such as cyanide and azide (B81097), are also effective nucleophiles. The reaction with a cyanide source, like sodium cyanide, would lead to the formation of heptafluorobutyryl cyanide. Similarly, reaction with an azide salt would yield heptafluorobutyryl azide.

The general reactivity trend for nucleophilic attack on the carbonyl carbon of this compound is influenced by the nucleophilicity and basicity of the attacking species.

Nucleophile CategoryExample NucleophileExpected Product
CarboxylatesAcetate (CH₃COO⁻)Heptafluorobutyric acetic anhydride
Benzoate (C₆H₅COO⁻)Heptafluorobutyric benzoic anhydride
Thiols/ThiolatesEthanethiolate (CH₃CH₂S⁻)S-Ethyl heptafluorobutanethioate
HalidesChloride (Cl⁻)Heptafluorobutyryl chloride
PseudohalidesCyanide (CN⁻)Heptafluorobutyryl cyanide
Azide (N₃⁻)Heptafluorobutyryl azide

Comparative Reactivity Studies

To fully appreciate the chemical behavior of this compound, it is instructive to compare its reactivity with that of its lower perfluoroalkyl homolog, trifluoroacetyl fluoride.

The primary difference between heptafluorobutyryl and trifluoroacetyl derivatives lies in the length of the perfluoroalkyl chain (C₃F₇ vs. CF₃). This seemingly simple structural variation has significant implications for the electronic properties and, consequently, the reactivity of the carbonyl group.

Electronic Effects:

Both the heptafluoropropyl (C₃F₇) and trifluoromethyl (CF₃) groups are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. This inductive effect strongly polarizes the C-F bonds, drawing electron density away from the carbon backbone and, ultimately, from the carbonyl carbon. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Mechanistic Comparison:

The mechanism of nucleophilic acyl substitution is generally consistent for both this compound and trifluoroacetyl fluoride. It proceeds through a tetrahedral intermediate formed upon the attack of a nucleophile on the carbonyl carbon. The subsequent collapse of this intermediate involves the expulsion of the fluoride ion as the leaving group.

The rate of this reaction is directly influenced by the electrophilicity of the carbonyl carbon. A more electrophilic carbon will be more readily attacked by a nucleophile, leading to a faster reaction rate. Therefore, it is reasonable to predict that this compound would exhibit a slightly higher reactivity towards nucleophiles compared to trifluoroacetyl fluoride under identical conditions, owing to the potentially stronger inductive effect of the C₃F₇ group.

The table below summarizes a qualitative comparison of the key electronic and mechanistic factors influencing the reactivity of heptafluorobutyryl and trifluoroacetyl fluorides.

FeatureThis compoundTrifluoroacetyl Fluoride
Perfluoroalkyl Group Heptafluoropropyl (C₃F₇)Trifluoromethyl (CF₃)
Inductive Effect Very Strong Electron-WithdrawingStrong Electron-Withdrawing
Carbonyl Electrophilicity Highly ElectrophilicHighly Electrophilic
Predicted Reactivity Slightly HigherHigh
Reaction Mechanism Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution

Advanced Applications in Chemical Synthesis

Fluorination Agent in Organic Synthesis

The introduction of fluorine into organic molecules can significantly influence their reactivity, conformation, and biological activity. Heptafluorobutyryl fluoride (B91410), as a source of the heptafluorobutyryl group, plays a role in the synthesis of complex fluorinated molecules.

The precise spatial arrangement of atoms within a molecule is critical for its function, particularly in pharmaceuticals and agrochemicals. Stereocontrolled synthesis, the ability to produce a single desired stereoisomer, is therefore of paramount importance. While a variety of reagents are utilized for asymmetric fluorination, the direct application of heptafluorobutyryl fluoride in stereoselective fluorination reactions to introduce single fluorine atoms is not extensively documented in publicly available research.

However, the heptafluorobutyryl group can be employed as a bulky protecting or directing group in chiral syntheses. Its significant steric and electronic presence can influence the facial selectivity of reactions on a substrate, thereby enabling the stereocontrolled introduction of other functionalities, including fluorine, at a different position in the molecule. This indirect application allows chemists to leverage the properties of the heptafluorobutyryl moiety to achieve high levels of stereoselectivity in the synthesis of complex, fluorinated molecules.

The incorporation of fluorine into pesticides can lead to enhanced efficacy, metabolic stability, and bioavailability. nih.gov A significant number of modern agrochemicals, including insecticides, herbicides, and fungicides, are organofluorine compounds. nih.gov

This compound serves as a valuable precursor in the synthesis of certain fluorinated agrochemical intermediates. For instance, it can be utilized in the preparation of fluorinated pyrethroids, a major class of synthetic insecticides. bohrium.com The heptafluorobutyryl group can be incorporated into the alcohol or acid moiety of the pyrethroid structure, leading to compounds with altered insecticidal activity and photostability. The synthesis of such intermediates often involves the reaction of this compound with a suitable alcohol or amine to form an ester or amide linkage.

Table 1: Examples of Fluorinated Agrochemical Classes and the Potential Role of this compound

Agrochemical ClassGeneral StructurePotential Application of this compound
Pyrethroid InsecticidesEster of a cyclopropanecarboxylic acid and an alcoholPrecursor to the alcohol or acid moiety containing a heptafluorobutyryl group.
Phenylpyrazole InsecticidesSubstituted pyrazole (B372694) ring with a phenyl groupBuilding block for the synthesis of fluorinated side chains on the phenyl ring.
Triazole FungicidesTriazole ring connected to a substituted aromatic groupIntermediate for the synthesis of fluorinated side chains.

Precursor for Fluorinated Biomolecules and Pharmaceutical Active Ingredients

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve their pharmacological profiles. mdpi.combohrium.com Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability. mdpi.com

A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes in the liver. The replacement of a metabolically labile C-H bond with a much stronger C-F bond is a common and effective strategy to block metabolic oxidation and thereby increase the drug's half-life. nih.gov

Table 2: Impact of Fluorination on Drug Properties

PropertyEffect of FluorinationRationale
Metabolic StabilityIncreasedC-F bond is stronger than C-H bond, resisting enzymatic cleavage.
Binding AffinityCan be increasedFluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.
LipophilicityIncreasedThe heptafluorobutyl group is highly lipophilic, which can affect membrane permeability and distribution.
pKaCan be alteredThe strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of positron-emitting radionuclides. Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its ideal half-life and low positron energy. nih.gov The development of ¹⁸F-labeled molecules that can selectively bind to biological targets is a major focus of radiopharmaceutical chemistry. researchgate.net

While direct radiolabeling with ¹⁸F-heptafluorobutyryl fluoride is not a standard procedure, the non-radioactive heptafluorobutyryl group can be incorporated into molecules designed as precursors for ¹⁸F-labeling. For example, a molecule containing a heptafluorobutyryl group and a suitable leaving group for nucleophilic ¹⁸F-fluorination can be synthesized. This allows for the late-stage introduction of ¹⁸F, a crucial aspect of preparing PET tracers with high specific activity. The presence of the highly fluorinated heptafluorobutyryl group in the final imaging agent can also be detected by ¹⁹F Magnetic Resonance Imaging (MRI), potentially enabling dual-modality PET/MRI imaging.

The covalent modification of proteins, including enzymes and receptors, is a valuable tool for studying their function and for developing novel therapeutics. While the use of this compound for the direct chemical modification of enzymes and receptors is not widely reported, the heptafluorobutyryl group can be incorporated into reactive probes designed to covalently label specific amino acid residues.

For instance, a molecule containing a heptafluorobutyryl moiety and a reactive functional group, such as a sulfonyl fluoride or an acrylamide, could be synthesized. nih.govnih.gov The heptafluorobutyryl group could serve as a recognition element, directing the probe to a specific binding pocket on the protein. The reactive group would then form a covalent bond with a nearby nucleophilic amino acid residue, such as serine, cysteine, or lysine. The highly fluorinated tag would then allow for the detection and characterization of the modified protein using techniques like ¹⁹F NMR spectroscopy or mass spectrometry. This approach could be used to identify and characterize drug binding sites and to develop novel covalent inhibitors.

Monomeric and Reagent Role in Materials Science

This compound serves as a versatile building block in materials science, primarily utilized for the introduction of perfluorinated moieties into various molecular architectures. Its reactivity as an acyl fluoride allows for its participation in a range of chemical transformations, leading to the synthesis of specialized materials with unique properties conferred by the high fluorine content. These properties often include low surface energy, high thermal and chemical stability, and specific dielectric characteristics.

Production of Specialty Fluorinated Polymers with Tailored Properties

While direct homopolymerization of this compound is not a common route to high molecular weight polymers, its role as a reactive monomer or, more frequently, as a precursor to monomers, is significant in the synthesis of specialty fluorinated polymers. Perfluoroacyl fluorides, in general, are valuable intermediates for creating functional fluorinated materials. polimi.it

One approach involves the conversion of this compound into more readily polymerizable monomers. For instance, it can be used to synthesize fluorinated vinyl ethers or acrylates. These monomers can then be polymerized or copolymerized to produce polymers with tailored properties such as high thermal stability, chemical resistance, and low surface energy. nih.govcore.ac.uk The incorporation of the heptafluorobutyl group as a side chain imparts significant fluorinated character to the polymer.

Another strategy involves the use of perfluoroacyl fluorides in step-growth polymerization. For example, they can react with diols to form fluorinated polyesters. google.comnih.govnih.govnsf.govnih.gov The resulting polymers would possess a combination of the properties from the polyester (B1180765) backbone and the fluorinated side chains. The specific properties of these polymers can be tailored by the choice of the comonomers and the degree of fluorination.

A summary of potential monomers derived from perfluoroacyl fluorides and their polymerization methods is presented in the table below.

Monomer Type Derived from Perfluoroacyl FluoridePolymerization MethodResulting Polymer TypeKey Properties
Fluorinated Vinyl EthersRadical PolymerizationPoly(vinyl ether)sChemical Resistance, Thermal Stability, Low Refractive Index
Fluorinated Acrylates/MethacrylatesRadical PolymerizationPoly(meth)acrylatesLow Surface Energy, Hydrophobicity, Weatherability
Fluorinated Diols (via reduction)Step-Growth Polymerization (with diacids)Fluorinated PolyestersThermal Stability, Chemical Inertness, Specific Dielectric Properties

Design and Synthesis of Anti-Wetting Agents and Surface Modification Coatings

The low surface energy associated with fluorinated compounds makes them ideal for creating anti-wetting surfaces. core.ac.uk this compound can be a key precursor in the synthesis of molecules designed for surface modification to impart hydrophobicity and oleophobicity.

The general strategy involves reacting this compound with molecules containing a reactive group that can anchor to a surface. For example, reaction with an alcohol containing a silane (B1218182) group would yield a heptafluorobutyrate ester with a terminal silane moiety. This molecule can then be covalently bonded to surfaces rich in hydroxyl groups, such as glass or silica, creating a durable, low-energy coating.

The synthesis of fluorinated surfactants and coatings often involves the use of perfluorinated building blocks. google.com Fluorinated acrylate (B77674) and methacrylate (B99206) polymers, which can be synthesized from precursors derived from this compound, are known to form coatings with excellent water and oil repellency. nih.gov These polymers, when applied to a surface, orient their fluorinated side chains towards the air interface, creating a non-stick and anti-wetting layer. nih.gov

The effectiveness of these anti-wetting agents is a direct result of the high electronegativity and low polarizability of the fluorine atoms in the heptafluorobutyl group, which minimizes intermolecular forces at the surface. core.ac.uk

The following table summarizes the approaches for creating anti-wetting surfaces using derivatives of this compound.

Surface Modification ApproachPrecursor from this compoundTarget SubstrateResulting Surface Property
Self-Assembled MonolayersHeptafluorobutyrate ester with a silane anchor groupGlass, Silicon, Metal OxidesHighly Hydrophobic and Oleophobic
Polymer CoatingFluorinated (meth)acrylate polymersTextiles, Metals, PlasticsWater and Oil Repellent, Anti-Fouling
Surface GraftingReactive fluorinated oligomersVarious polymer surfacesModified Surface Energy, Low Adhesion

Development of Segregated Fluorinated Esters for Dielectric and Heat Transfer Applications

A significant application of this compound is in the synthesis of segregated fluorinated esters, which are valued for their dielectric and heat transfer properties. google.com These esters are termed "segregated" because they are derived from a perfluorinated acyl fluoride and a non-fluorinated alcohol. google.com

The synthesis involves the esterification of this compound with a non-fluorinated mono- or polyfunctional alcohol. google.com This reaction produces a molecule with a distinct perfluorinated "tail" and a hydrocarbon-based "head." This molecular architecture leads to a unique combination of properties.

Dielectric Applications:

Segregated fluorinated esters derived from this compound exhibit excellent dielectric properties, making them suitable for use as dielectric fluids in electronic and electrical equipment. google.com Key properties include:

High Dielectric Strength: These esters can withstand high voltages without breaking down, a crucial property for insulating fluids in transformers and capacitors. google.com

Low Dielectric Constant: The presence of fluorine lowers the polarizability of the molecule, contributing to a low dielectric constant, which is desirable for high-frequency applications. utk.edunih.gov

Thermal and Chemical Stability: The strong carbon-fluorine bonds impart high thermal and chemical stability, ensuring reliable performance over a wide range of operating conditions. google.com

Heat Transfer Applications:

The same segregated fluorinated esters are also effective heat transfer fluids, particularly in applications requiring dielectric inertness, such as the cooling of electronics and in military applications. militaryembedded.comsemiconductors.orgfragol.com Their desirable characteristics for heat transfer include:

Wide Liquid Range: They remain in a liquid state over a broad temperature range. google.com

Good Heat Capacity: They can efficiently absorb and transport heat. google.com

Low Viscosity: Their low viscosity allows for efficient circulation and heat exchange. google.com

Non-flammability: The high fluorine content renders them non-flammable, enhancing safety. militaryembedded.com

The properties of these segregated esters can be fine-tuned by varying the structure of the non-fluorinated alcohol used in the synthesis. google.com

The table below provides a summary of the properties and applications of segregated fluorinated esters derived from this compound.

PropertyTypical Value/CharacteristicRelevance to Application
Dielectric Strength> 30 kV at 0.1 inches google.comEssential for high-voltage insulation in electronic components.
Dielectric ConstantLowReduces signal loss in high-frequency electronic applications. utk.edunih.gov
Thermal StabilityHighEnsures long-term reliability in demanding thermal environments. google.com
Liquid RangeWideAllows for operation across a broad spectrum of temperatures. google.com
ViscosityLowFacilitates efficient fluid flow for cooling. google.com
FlammabilityNon-flammableCritical for safety in electronic and enclosed systems. militaryembedded.com

Analytical Methodologies and Derivatization Research

Derivatization Strategies for Enhanced Detection Sensitivity

Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for a specific analytical technique. For gas and liquid chromatography, this often involves targeting polar functional groups like hydroxyl (-OH), amino (-NH), and carboxyl (-COOH) groups. The goal is to reduce polarity, increase volatility for GC analysis, and enhance the response of specific detectors. Acylation with fluorinated reagents is a widely used technique because the resulting derivatives are stable, volatile, and highly responsive to electron capture detection (ECD) and mass spectrometry (MS) in negative chemical ionization mode. gcms.czrsc.org

Heptafluorobutyric anhydride (B1165640) (HFBA) and 1-(Heptafluorobutyryl)imidazole (HFBI) are two powerful acylation reagents used to prepare heptafluorobutyryl (HFB) derivatives. sigmaaldrich.comsigmaaldrich.com These reagents react with active hydrogens in functional groups such as alcohols, phenols, and primary and secondary amines to form stable HFB esters and amides. gcms.czobrnutafaza.hr

Heptafluorobutyric Anhydride (HFBA): HFBA is a highly reactive reagent suitable for derivatizing a wide range of compounds, including steroids, amphetamines, and alkylphenols. sigmaaldrich.comnih.gov The reaction produces heptafluorobutyric acid as a byproduct, which can be acidic and may need to be removed or neutralized prior to chromatographic analysis to prevent column degradation. gcms.cz Solvents like pyridine or the use of amine bases can act as catalysts and acid acceptors. gcms.cz

1-(Heptafluorobutyryl)imidazole (HFBI): HFBI is considered a milder derivatizing agent compared to HFBA. sigmaaldrich.comsigmaaldrich.com A key advantage of HFBI is that its reaction byproduct, imidazole, is non-acidic. sigmaaldrich.comobrnutafaza.hr This prevents the potential decomposition of sensitive analytes and reduces the degradation of the chromatographic column, making it a preferred reagent in many applications. sigmaaldrich.com It readily forms derivatives with phenols, alcohols, and amines, often under mild and fast reaction conditions. obrnutafaza.hr

The introduction of the heptafluorobutyryl group, with its seven fluorine atoms, significantly increases the electron-capturing ability of the analyte, making it exceptionally sensitive for analysis by GC-ECD. gcms.cz

Achieving complete and reproducible derivatization is critical for accurate quantification. The efficiency of the reaction depends on several key parameters, including temperature, reaction time, solvent, catalyst, and the ratio of derivatizing reagent to the analyte. Researchers must optimize these conditions for each specific analyte and matrix.

For instance, in the analysis of amphetamines and cathinones, dried extracts were derivatized with HFBA at 70°C for 30 minutes. nih.gov Another study on alkylphenol ethoxylates and brominated flame retardants found that derivatization with HFBA in the presence of triethylamine (B128534) as a base was complete within 30 minutes at a lower temperature of 50°C, using hexane as the solvent. nih.gov The optimization for biomarkers of nitrogen mustard exposure using HFBI involved a systematic evaluation of derivatization time, temperature, and reagent amount to enhance efficiency. rsc.org

The following table summarizes examples of optimized derivatization conditions from various research applications.

Analyte ClassDerivatizing AgentTemperature (°C)Time (min)Solvent/BaseReference
Amphetamines & CathinonesHFBA7030Ethyl Acetate (B1210297) nih.gov
Alkylphenols & Flame RetardantsHFBA5030Hexane / Triethylamine nih.gov
Nitrogen Mustard BiomarkersHFBIOptimizedOptimizedOptimized rsc.org
Alkylphenol EthoxylatesHFBA5560Hexane / Sodium Carbonate researchgate.net

Chromatographic and Spectrometric Analysis of Heptafluorobutyryl Derivatives

Once derivatized, the analytes are analyzed using powerful separation and detection techniques. The choice of method depends on the volatility of the derivative and the required sensitivity and selectivity.

Gas chromatography is an ideal technique for analyzing the volatile and thermally stable HFB derivatives. tcichemicals.com When coupled with an Electron Capture Detector (ECD), this method provides exceptional sensitivity for the detection of electrophilic compounds. The seven highly electronegative fluorine atoms in the heptafluorobutyryl group make the derivatives potent electron-capturing species. gcms.cz This results in a significantly enhanced detector response, allowing for the trace-level quantification of derivatized analytes in complex samples. obrnutafaza.hr HFBI derivatives are particularly suitable for GC-ECD analysis. tcichemicals.com

For compounds that are less volatile or thermally unstable even after derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical platform. nih.gov While GC-MS is common for HFB derivatives, LC-MS/MS can also be employed. Derivatization can be used in LC-MS/MS not to increase volatility, but to improve chromatographic retention and, more importantly, to enhance ionization efficiency in the mass spectrometer's source. nih.govsigmaaldrich.com

By introducing a readily ionizable moiety, derivatization can significantly increase the signal intensity. In tandem mass spectrometry (MS/MS), a specific precursor ion of the derivatized analyte is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity, allowing for accurate quantification of metabolites even at low concentrations in complex biological matrices like plasma or urine. nih.govresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This technique involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample before any processing steps. nih.govmdpi.com These internal standards are chemically identical to the analyte but have a different mass due to the incorporation of isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

The isotope-labeled standard behaves identically to the endogenous analyte during extraction, derivatization, and chromatographic separation. Any sample loss or variation in derivatization efficiency or instrument response will affect both the analyte and the internal standard equally. nih.gov By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. nih.govmdpi-res.com

Elucidation of Mass Fragmentation Patterns for Structural Characterization

The structural elucidation of compounds derivatized with heptafluorobutyryl fluoride (B91410) is heavily reliant on mass spectrometry, which provides detailed insights into their molecular structure through the analysis of fragmentation patterns. When subjected to electron ionization (EI) in a mass spectrometer, molecules derivatized with a heptafluorobutyryl group undergo characteristic fragmentation, yielding a series of diagnostic ions that are crucial for their identification and characterization.

Key fragmentation pathways for heptafluorobutyryl derivatives typically involve the cleavage of the carbon-carbon bonds within the perfluorinated chain and the cleavage of the bond linking the heptafluorobutyryl group to the analyte molecule. This results in the formation of a characteristic set of perfluorinated ions.

Table 1: Common Fragment Ions in Mass Spectra of Heptafluorobutyryl Derivatives

m/z (mass-to-charge ratio) Ion Structure Significance
69 [CF₃]⁺ A common and often abundant ion in the spectra of fluorinated compounds. nist.gov
119 [C₂F₅]⁺ Represents the loss of a C₂F₅ group or formation from the perfluorobutyl chain.
169 [C₃F₇]⁺ A highly characteristic ion for the heptafluorobutyryl group, often used for identification.

The specific fragmentation pathways and the relative abundance of these ions can be influenced by the nature of the analyte and the ionization energy used. For instance, in the analysis of bisphenols derivatized with fluorine-containing reagents, sequential losses of radicals and neutral fragments are observed, leading to the formation of stable carbenium ions. researchgate.net The presence of the fluorine atoms directs the fragmentation in a predictable manner, making it a powerful tool for structural confirmation. High-resolution mass spectrometry (HRMS) is particularly critical for distinguishing between different perfluorinated compounds by providing accurate mass measurements of the fragment ions.

Biomarker Detection and Analytical Forensics

Heptafluorobutyryl fluoride and related derivatizing agents are instrumental in analytical methodologies for detecting specific biomarkers in complex biological and environmental samples. The process of derivatization enhances the volatility and thermal stability of polar analytes, making them amenable to analysis by gas chromatography (GC), and introduces a fluorinated tag that significantly improves detection sensitivity, especially with electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. nih.gov

Retrospective Detection of Specific Biomarkers in Biological Matrices

A significant application of heptafluorobutyryl derivatization is in the retrospective detection of exposure to chemical warfare agents by identifying their biomarkers in biological fluids like plasma and urine. nih.govrsc.org For example, a sensitive method has been developed for the simultaneous detection of methyl-diethanolamine, ethyl-diethanolamine, and triethanolamine, which are biomarkers of nitrogen mustard exposure. nih.gov

In this methodology, the amino alcohol biomarkers are extracted from the biological matrix using solid-phase extraction (SPE) and then derivatized using a heptafluorobutyrylating reagent (such as heptafluorobutyryl imidazole) before analysis by GC-tandem mass spectrometry (GC-MS/MS). nih.gov The derivatization step is optimized for parameters such as temperature, reaction time, and reagent dosage to ensure efficient conversion of the biomarkers into their corresponding heptafluorobutyryl esters. nih.gov The high electronegativity of the resulting derivatives enhances the sensitivity of detection, allowing for trace-level analysis. nih.gov

The method's performance was rigorously validated, demonstrating its suitability for forensic analysis. rsc.org The established method showed excellent linearity, accuracy, and precision across a range of concentrations in both plasma and urine. rsc.org

Table 2: Validation Parameters for the GC-MS/MS Detection of Nitrogen Mustard Biomarkers in Plasma and Urine after Heptafluorobutyryl Derivatization

Parameter Plasma Urine
Linear Range 1.0–1000 ng mL⁻¹ 1.0–1000 ng mL⁻¹
Correlation Coefficient (R²) ≥0.994 ≥0.996
Intra-day/Inter-day Accuracy 93.7–117% 94.3–122%
Relative Standard Deviation (RSD) ≤6.5% ≤6.6%

| Limit of Detection (LOD) | 1.0 ng mL⁻¹ | 1.0 ng mL⁻¹ |

Source: Adapted from research on fluoride derivatization for biomarker detection. rsc.org

This validated method was successfully applied to identify trace amounts of these amino alcohol biomarkers in urine samples provided by the Organisation for the Prohibition of Chemical Weapons (OPCW), confirming its practical utility in forensic investigations. rsc.org

Method Development for Environmental Sample Analysis

The analysis of fluorinated compounds in environmental matrices such as soil, sediment, and water presents significant challenges due to the complexity of the samples and the low concentrations of the analytes. mdpi.comnih.gov Derivatization is a key strategy to enhance the stability, separability, and detectability of certain environmental contaminants. nih.gov

Method development for environmental analysis often focuses on optimizing sample preparation and cleanup to remove interfering substances from the matrix. eurofins.com Techniques like solid-phase extraction (SPE) are commonly employed for the extraction and pre-concentration of analytes from environmental samples. mdpi.com For instance, in the analysis of fluorotelomer alcohols (FTOHs) in marine sediment, a derivatization method was developed to improve their detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The developed analytical procedure for FTOHs in sediment involved several key steps:

Extraction: The analytes are extracted from the sediment matrix using an appropriate solvent.

Cleanup: The extract is cleaned up using a combination of solid-phase extraction cartridges (e.g., WAX and silica) to remove matrix interferences. researchgate.net

Derivatization: The extracted FTOHs are derivatized to enhance their ionization efficiency for LC-MS/MS analysis.

Analysis: The derivatized analytes are then quantified using a highly sensitive LC-MS/MS system. mdpi.comnih.gov

This comprehensive approach resulted in a sensitive and reliable method for determining FTOHs at trace levels in complex environmental samples.

| Detected Concentrations in Samples | 0.19–0.52 ng/g dry weight |

Source: Adapted from a study on the determination of fluorotelomer alcohols in sediment. researchgate.net

Such method development is crucial for monitoring the presence and fate of fluorinated pollutants in the environment, providing valuable data for risk assessment and regulatory purposes. mdpi.com The use of derivatization techniques, including those involving heptafluorobutyryl moieties, significantly contributes to the ability to detect and quantify these compounds at environmentally relevant concentrations. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions involving heptafluorobutyryl fluoride (B91410) at the molecular level.

Electrochemical fluorination (ECF) is a primary method for the production of perfluorinated compounds like heptafluorobutyryl fluoride. A notable phenomenon observed during the ECF of hydrocarbon precursors is carbon-chain isomerization. Computational studies suggest that the mechanism for this isomerization is complex and can involve carbocationic or biradical intermediates.

For instance, in the electrochemical fluorination of related N-containing carboxylic acids, a proposed mechanism for the formation of isomeric products involves a ring-closure reaction of these reactive intermediates lookchem.com. While direct computational studies on this compound's precursor, butyryl fluoride, are not extensively detailed in available literature, the principles can be extended. It is hypothesized that during the exhaustive fluorination process, transient carbocations are formed on the carbon backbone. These carbocations can undergo rearrangements, such as hydride and alkyl shifts, leading to the formation of branched perfluorinated isomers, like perfluoro(2-methylpropanoyl) fluoride, alongside the linear this compound.

Table 1: Proposed Intermediates in Carbon-Chain Isomerization during ECF

Intermediate Type Proposed Role in Isomerization
Primary Carbocation Initial formation on the hydrocarbon chain.
Secondary Carbocation Formed via hydride shift, more stable.
Tertiary Carbocation Formed via alkyl shift, most stable, leading to branched products.

This table illustrates the proposed types of intermediates and their roles in the isomerization process during electrochemical fluorination, based on mechanistic hypotheses.

This compound is a valuable reagent in organic synthesis, often acting as a source of the heptafluorobutyryl group. This typically involves a fluoride transfer reaction, where a nucleophile attacks the electrophilic carbonyl carbon. Quantum chemical calculations can model the transition states and reaction pathways of these nucleophilic acyl substitution reactions.

The high electrophilicity of the carbonyl carbon in this compound is significantly enhanced by the strong electron-withdrawing effect of the heptafluoropropyl group. Computational models, such as Density Functional Theory (DFT), can be employed to calculate the activation energies for the attack of various nucleophiles (e.g., alcohols, amines). These calculations can help in understanding the reaction kinetics and predicting the feasibility of different synthetic routes. A plausible catalytic cycle for reactions involving this compound suggests the activation of the compound by a nucleophilic catalyst, which attacks the carbonyl carbon and displaces the fluoride ion to form a highly reactive acyl-catalyst complex .

Structure-Reactivity and Structure-Property Relationships

The unique properties of this compound are a direct consequence of its molecular structure. Computational studies are crucial in establishing quantitative structure-reactivity and structure-property relationships.

Perfluorinated compounds, including derivatives of this compound, are often used as derivatizing agents in gas chromatography with electron capture detection (GC-ECD) due to their high sensitivity. The electron-capturing ability is directly related to the presence of the numerous electronegative fluorine atoms.

The fluorine atoms in this compound are not merely passive substituents; they can actively participate in non-covalent interactions that can influence catalytic processes. These interactions, though weak, can be significant in directing the stereochemistry and regioselectivity of reactions.

Computational modeling can be used to study interactions such as fluorine-hydrogen bonds and dipole-dipole interactions between this compound and a catalyst or substrate. These models can help in the rational design of catalysts for reactions involving fluorinated compounds. For example, understanding how the fluorine atoms interact with the active site of an enzyme or a synthetic catalyst can lead to the development of more efficient and selective synthetic methodologies.

Advanced Computational Modeling of Fluorinated Systems

The broader field of computational fluorine chemistry provides a framework for understanding the behavior of this compound. Advanced computational methods, such as molecular dynamics (MD) simulations and sophisticated quantum mechanical models, are being used to study complex fluorinated systems.

Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) modeling are valuable for predicting thermophysical properties, solvation characteristics, and electrochemical stability of fluorinated compounds . These computational tools can guide the design of new materials and chemical processes. For example, MD simulations can be used to study the behavior of this compound in different solvents, which is crucial for optimizing reaction conditions. While specific advanced modeling studies on this compound are not widely published, the methodologies developed for other perfluorinated substances are directly applicable and offer a promising avenue for future research.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Perfluoro(2-methylpropanoyl) fluoride

Simulation of Hydrogen-Bonding Networks in Fluoride Catalysis

Extensive searches of scholarly and scientific databases did not yield specific theoretical or computational studies on the simulation of hydrogen-bonding networks in fluoride catalysis that directly involve this compound. While the broader field of fluoride catalysis and the nature of hydrogen bonding with fluorine are subjects of ongoing research, specific computational models detailing the interaction of this compound within such catalytic systems are not available in the reviewed literature.

General computational studies on fluoride catalysis often focus on the role of hydrogen-bond donors in activating the fluoride ion and facilitating its nucleophilic attack. These simulations explore the energetics and geometries of catalyst-fluoride complexes and the transition states of fluorination reactions. Similarly, theoretical investigations into fluorine-containing molecules frequently examine the capacity of organic fluorine to act as a hydrogen-bond acceptor. However, a direct application of these computational methods to this compound in the context of simulating hydrogen-bonding networks for catalysis has not been reported.

Therefore, detailed research findings and data tables specifically pertaining to the simulation of hydrogen-bonding networks in fluoride catalysis with this compound could not be provided.

Environmental Chemistry and Sustainable Fluorine Cycles Research

Environmental Fate and Transformation of Heptafluorobutyryl Fluoride (B91410) and its Derivatives

Heptafluorobutyryl fluoride, a volatile organofluorine compound, is subject to rapid transformation upon release into the environment. Its environmental fate is primarily dictated by its high reactivity with water and subsequent atmospheric processes influencing its key derivative, heptafluorobutyric acid (HFBA).

Hydrolysis: The most significant initial transformation pathway for this compound is hydrolysis. As an acyl fluoride, it readily reacts with water in the atmosphere or in terrestrial and aquatic environments to form heptafluorobutyric acid (HFBA) and hydrogen fluoride (HF). This reaction is generally swift for acyl halides, converting the volatile precursor into a more stable and persistent perfluorinated carboxylic acid (PFCA). The EPA's PFAS Environmental Reaction Library includes the hydrolysis of acid fluorides to carboxylic acids as a recognized transformation scheme. mdpi.com

Atmospheric Fate: Due to its low boiling point of 7-9°C, this compound is expected to exist predominantly in the gas phase if released into the atmosphere. In this phase, it can undergo long-range transport before hydrolysis or potential photochemical degradation. The atmospheric oxidation of volatile precursors, such as fluorotelomer alcohols and other fluorinated gases, is a known indirect source of PFCAs like HFBA to the global environment, including remote regions like the Arctic. organomation.comnih.gov While specific studies on the reaction of this compound with hydroxyl radicals (•OH) or its direct photolysis rates are not extensively documented, acyl fluorides are generally susceptible to atmospheric degradation pathways that lead to the formation of their corresponding carboxylic acids. organomation.com

Persistence and Transformation of Heptafluorobutyric Acid (HFBA): Once formed, HFBA is the primary derivative of concern. As a short-chain perfluoroalkyl acid (PFAA), HFBA is characterized by its high persistence in the environment. The strength of the carbon-fluorine bonds makes it resistant to most natural degradation processes, including microbial breakdown. sciex.com

Photocatalytic Degradation: Research has shown that HFBA can be degraded in aqueous solutions through photocatalysis. One study demonstrated that in the presence of titanium dioxide (TiO₂) and UV light, HFBA was mineralized, generating carbon dioxide and fluoride anions. nih.gov This indicates a potential pathway for engineered degradation, although its relevance under natural sunlight conditions in the environment is limited.

The combination of rapid hydrolysis to HFBA and the high persistence of HFBA means that the environmental presence of the parent compound, this compound, is likely to be transient, while its main derivative contributes to the environmental burden of persistent and mobile PFAS.

Advanced Remediation and Destruction Technologies for Fluorinated Compounds

Given the persistence of the derivatives of this compound, significant research has focused on developing destructive technologies for the broader class of per- and polyfluoroalkyl substances (PFAS). These methods aim to mineralize the compounds by breaking the stable carbon-fluorine bond.

Mechanochemical destruction (MCD) has emerged as a promising, non-thermal technology for remediating PFAS-contaminated solids, such as soils, sediments, and spent adsorbents. organomation.com This solvent-free approach utilizes mechanical energy, typically from a high-energy ball mill, to induce chemical reactions that break down the PFAS structure. itrcweb.orglcms.cz

The process involves grinding the contaminated material with a co-milling reagent. The high-energy impacts from the milling balls shear the crystalline structures of the reagent, creating radicals, electrons, and localized high temperatures that activate the cleavage of C-F bonds, ultimately mineralizing the PFAS into inorganic fluoride compounds and other benign products. organomation.comitrcweb.org

Several co-milling agents have been investigated for their efficacy in PFAS destruction:

Potassium Hydroxide (KOH): One of the most studied reagents, KOH has demonstrated high destruction efficiencies (over 99%) for PFAS like PFOA and PFOS within a few hours of milling. nih.govitrcweb.org However, it is corrosive and can form problematic clumps during the process. mdpi.com

Piezoelectric Materials (Boron Nitride): A significant advancement involves the use of piezoelectric co-milling agents, such as boron nitride (BN). Ball collisions activate the BN, generating high electrical potentials (~kV) that can induce the piezo-electrochemical oxidation of PFAS. nih.gov This method achieves complete destruction and near-quantitative defluorination of PFOA and PFOS within hours without the need for caustic chemicals. nih.govsciex.com This approach has also proven effective for PFAS-contaminated sediments and spent anion exchange resins. nih.govca.gov

Phosphate (B84403) Salts: More recently, potassium phosphate salts have been identified as effective and non-hazardous co-milling agents. This method is capable of destroying all classes of PFAS, including highly inert fluoroplastics like Teflon. sigmaaldrich.comlcms.cz

The table below summarizes findings from various studies on mechanochemical destruction.

Co-milling AgentPFAS TreatedTreatment Time (hours)Destruction EfficiencyKey FindingsSource
Potassium Hydroxide (KOH)PFOA, PFOS6>99% defluorinationEffective but corrosive; forms KF and K₂SO₄/K₂CO₃. nih.gov
Boron Nitride (BN) (Piezoelectric)PFOA, PFOS2Complete destruction, ~100% defluorinationSolvent-free, non-thermal process driven by piezo-electrochemical oxidation. nih.govsciex.com
Boron Nitride (BN) (Piezoelectric)PFAS in contaminated soil6~80% destructionDemonstrates effectiveness on real-world contaminated matrices. restek.com
Potassium Phosphate (K₃PO₄)Various PFAS classes (including PTFE/Teflon)3Effective destructionEnables recovery and reuse of fluoride, promoting a circular economy. sigmaaldrich.comlcms.cz
Alumina (Al₂O₃)PFOANot specifiedUp to 99.4% defluorinationActs as an efficient Lewis acid co-milling agent. itrcweb.org

A key advantage of emerging PFAS destruction technologies is the potential to recover the fluorine content, creating a pathway toward a circular fluorine economy. lcms.cz This is critically important as the primary source of fluorine, the mineral fluorspar, is a finite resource that has been classified as critical by many nations. lcms.czwaters.com

Mechanochemical destruction, particularly when using phosphate salts, is at the forefront of this effort. Research published in Nature demonstrated that grinding PFAS with potassium phosphate not only breaks the C-F bonds but also captures the resulting fluoride. sigmaaldrich.comlcms.cz This recovered fluoride can then be used to generate valuable fluorinating agents for use in the pharmaceutical and agrochemical industries. sigmaaldrich.comscience.gov The phosphate reagent itself can also be recovered and reused, enhancing the sustainability of the process. sigmaaldrich.com

Beyond mechanochemistry, other technologies are used to manage fluoride in industrial wastewater, which could be adapted for fluoride recovery from remediation waste streams. These include:

Electrochemical Processes: Electrocoagulation uses an electric field to generate metal ions (typically aluminum) that coagulate with fluoride ions, forming a precipitate that can be removed. sciex.commdpi.comitrcweb.org This method is effective for treating wastewater with varying fluoride concentrations.

Precipitation: The addition of calcium salts, such as lime (Ca(OH)₂), to fluoride-containing water precipitates calcium fluoride (CaF₂), a stable solid that can be separated. chromatographyonline.com

Membrane Processes: Electrodialysis and reverse osmosis can separate fluoride ions from water, concentrating them for potential recovery and reuse.

These strategies represent a paradigm shift from simple destruction to resource recovery, transforming a persistent pollutant into a valuable feedstock and reducing the environmental and economic costs associated with mining virgin fluorspar. lcms.czscience.gov

Development of Analytical Methods for Environmental Monitoring of Fluorinated Metabolites

Effective environmental monitoring of this compound's primary metabolite, heptafluorobutyric acid (HFBA), requires highly sensitive and specific analytical methods capable of detecting trace concentrations in complex matrices like water and soil. The widespread presence of PFAS and the low regulatory limits (in the parts-per-trillion range) necessitate rigorous protocols to prevent sample contamination. itrcweb.org

Dominant Analytical Technique: The gold standard for the analysis of HFBA and other PFAS is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . mdpi.com This technique offers the high selectivity and sensitivity needed to quantify these compounds at environmentally relevant concentrations. Several official methods, such as EPA Method 533 (for drinking water) and EPA Method 8327 (for groundwater, surface water, and wastewater), include analysis of short-chain PFAS like HFBA.

Sample Collection and Preparation: A critical aspect of PFAS analysis is the prevention of cross-contamination during sampling and preparation.

Sampling Containers: High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers are required for water samples, as PFAS can adsorb to glass surfaces. organomation.comca.gov

Sample Preparation: Two primary approaches are used for water samples:

Solid Phase Extraction (SPE): This is the traditional method used in protocols like EPA 537.1. It involves passing a large volume of water through a sorbent cartridge (e.g., weak anion exchange) that retains the PFAS. The PFAS are then eluted with a small volume of solvent, effectively concentrating the analytes before LC-MS/MS analysis. mdpi.comsciex.com

Direct Injection: With the increasing sensitivity of modern mass spectrometers, direct injection of a filtered water sample (often after dilution with methanol) has become a viable and popular alternative. nih.govscience.gov This "dilute-and-shoot" approach significantly reduces sample preparation time, cost, and potential for contamination from SPE cartridges and solvents. science.gov

Chromatographic Challenges and Solutions: HFBA, being an "ultrashort-chain" PFAS, is highly polar and can be difficult to retain on standard reversed-phase LC columns (like C18). sciex.comlcms.cz This can lead to poor peak shape and co-elution with interferences. To address this, specialized chromatographic strategies have been developed:

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities have shown improved retention and separation for ultrashort-chain PFAS. sciex.com

Delay Columns: Background contamination from the LC system itself (e.g., from PTFE tubing) is a common issue. A delay column is often installed between the solvent pump and the injector to chromatographically separate system-related PFAS contamination from the analytes in the injected sample, ensuring accurate quantification. sciex.com

The development of these robust analytical workflows is essential for understanding the distribution of HFBA and other PFAS metabolites, assessing human and ecological exposure, and verifying the effectiveness of remediation technologies.

Future Directions and Emerging Research Frontiers

Catalytic Innovations in Heptafluorobutyryl Fluoride (B91410) Synthesis and Application

Traditional synthesis of heptafluorobutyryl fluoride often involves methods like electrochemical fluorination of precursors such as n-butyryl chloride in anhydrous hydrogen fluoride. patsnap.com While effective, these methods can require harsh conditions and specialized equipment. The future of its synthesis is moving towards catalytic processes that offer milder conditions, higher selectivity, and greater efficiency.

Recent advancements in the synthesis of acyl fluorides, in general, point toward promising catalytic pathways that could be adapted for this compound. For instance, developments in transition-metal catalysis are enabling new routes for C-F bond formation. researchgate.net Palladium-catalyzed fluorination of arylboronic acid derivatives, for example, highlights the potential for metal catalysts to facilitate fluorination under controlled conditions. harvard.edu Similarly, copper-catalyzed strategies are being explored for the synthesis of acyl fluorides, which could offer a more cost-effective and environmentally benign alternative to traditional methods. bohrium.com

Another area of innovation lies in fluoride-activated catalysis, where the addition of a fluoride source, such as cesium fluoride or specialized reagents like [Bu4N][Ph3SiF2] (TBAT), can significantly enhance the activity of various organometallic catalysts. rug.nlrug.nl This approach allows for the in situ generation of highly active metal fluoride complexes that can drive reactions under milder conditions, potentially increasing yields and reducing energy consumption in the synthesis of compounds like this compound. rug.nlrug.nl

The application of this compound as a reagent is also being expanded through catalysis. Its high reactivity makes it a valuable building block. Catalytic methods that selectively activate its C-F bonds could allow it to be used in a wider range of synthetic transformations, such as in the creation of complex fluorinated molecules for pharmaceuticals and agrochemicals. researchgate.net Organocatalytic methods, for example, have been successfully used for enantioselective fluorocyclization reactions, demonstrating the precise control achievable with modern catalytic systems. nih.gov

Expanding Roles in Advanced Functional Materials and Nanotechnology

This compound is a key precursor for introducing the heptafluorobutyryl group (-C(O)C3F7) into various molecules. This functional group is instrumental in the development of advanced materials due to the unique properties conferred by its high fluorine content, such as thermal stability, chemical inertness, and low surface energy. pageplace.demt.com

In polymer science, research is focused on creating new fluoropolymers with tailored properties for high-tech applications. pageplace.de this compound can be used to synthesize monomers that are then polymerized to create materials for electronics, aerospace, and biomedical devices. pageplace.deman.ac.uk For example, fluorinated polymers are critical for manufacturing chemically resistant seals, high-performance dielectrics, and coatings for optical fibers. pageplace.depdx.edu The development of polymers from monomers derived from this compound could lead to new materials with enhanced performance characteristics.

Nanotechnology represents another significant frontier. The modification of surfaces at the nanoscale can dramatically alter their properties. This compound can be used as a reagent to create self-assembling monolayers or to functionalize nanoparticles, rendering surfaces superhydrophobic or oleophobic. nih.gov Such surface modifications are valuable in a range of applications, from anti-fouling coatings for medical implants and marine equipment to creating stain-resistant textiles and microfluidic devices. nih.govnih.gov Research into the synthesis of fluorinated polymer films often involves monomers that can be derived from acyl fluorides, leading to surfaces highly enriched with fluorine even when the fluorinated component is a minor part of the bulk material. pdx.edu

Green Chemistry Principles in Fluorine-Containing Compound Synthesis

The synthesis of fluorinated compounds, including this compound, is undergoing a transformation guided by the principles of green chemistry. A primary goal is to move away from hazardous reagents and minimize waste. sciencedaily.comeurekalert.org A significant area of research focuses on replacing anhydrous hydrogen fluoride (HF), a highly corrosive and toxic substance traditionally used in fluorination processes. ox.ac.uk

Innovations include the development of methods that use safer and more manageable fluorinating agents. For example, solid-state mechanochemical methods that activate calcium fluoride (CaF2), the primary source of fluorine, without generating HF gas are being explored. ox.ac.uk These solvent-free approaches can directly produce fluorochemicals from fluorspar, potentially streamlining the supply chain and reducing the environmental impact of production. ox.ac.uk

Other green chemistry approaches focus on improving the efficiency of the reaction itself. This includes the use of phase-transfer catalysis, which allows for the use of aqueous solutions of simple fluoride salts like potassium bifluoride, reducing the need for harsh, anhydrous conditions. organic-chemistry.org Furthermore, developing synthetic routes that maximize atom economy—ensuring that the maximum number of atoms from the reactants are incorporated into the final product—is a core principle being applied to acyl fluoride synthesis. researchgate.netresearchgate.net The development of one-pot synthesis protocols, where a carboxylic acid is converted to an acyl fluoride and then directly to a desired derivative like an amide without isolating intermediates, further reduces waste and improves process efficiency. beilstein-journals.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The future of this compound and other per- and polyfluoroalkyl substances (PFAS) is critically dependent on interdisciplinary research that balances their utility with their environmental impact. The extreme persistence of the carbon-fluorine bond makes many PFAS compounds "forever chemicals" that accumulate in the environment and have been linked to adverse health effects. nih.gov

Chemistry and Materials Science: Researchers in these fields continue to leverage the unique properties of the C-F bond to create materials with exceptional performance. nih.govnih.gov The goal is to design next-generation fluorinated materials that are not only high-performing but also degradable or recyclable. This involves creating polymers with built-in cleavable linkages or developing closed-loop recycling processes that can recover and reuse fluorine from end-of-life products. man.ac.ukox.ac.uk

Environmental Science: Environmental scientists are focused on understanding the transport, fate, and toxicity of existing and emerging fluorinated compounds. scholaris.camit.edu Research includes developing more sensitive analytical methods to detect trace amounts of these substances in water, soil, and biological tissues. nih.gov This data is crucial for assessing environmental risk and informing regulations. Furthermore, significant research is dedicated to developing effective remediation technologies to remove PFAS from the environment, including advanced oxidation processes and mechanochemical destruction methods that can break the strong C-F bond. ox.ac.uk

The intersection of these fields is where the most critical future research lies. A "safe-by-design" approach is emerging, where chemists and material scientists collaborate with toxicologists and environmental scientists from the very beginning of the material design process. This ensures that new fluorinated compounds are engineered to have a minimal environmental footprint, breaking the cycle of introducing persistent pollutants into the ecosystem. nih.gov This integrated approach is essential for the sustainable future of fluorine chemistry.

Q & A

Q. What are the critical physicochemical properties of heptafluorobutyryl fluoride (HFBF) relevant to its handling in laboratory settings?

HFBF (C₄F₇COF) is highly reactive due to its electrophilic acyl fluoride group. Key properties include a boiling point of 7–9°C , corrosivity (Risk Phrase R34: causes burns), and hygroscopicity, necessitating storage under inert conditions. Its low boiling point requires cryogenic handling to prevent volatilization. Reaction vessels should be pre-dried, and reactions conducted under anhydrous conditions (e.g., Schlenk lines) to avoid hydrolysis to heptafluorobutyric acid .

Q. How is HFBF utilized as a derivatization agent in gas chromatography (GC) for analyte detection?

HFBF is used to form stable, volatile derivatives of amines and hydroxyl-containing compounds, improving GC resolution. For example, desipramine (a tricyclic antidepressant) reacts with HFBF to form bis(heptafluorobutyryl) derivatives, reducing column adsorption and enabling quantification at ng/mL levels in biological fluids. Ethyl acetate is preferred as a solvent to maximize bis-derivative formation and minimize side products .

Q. What analytical methods are recommended for detecting HFBF exposure biomarkers in biological or environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantifying HFBF-derived metabolites (e.g., heptafluorobutyric acid). Isotope dilution using deuterated internal standards improves accuracy. For environmental matrices, solid-phase extraction coupled with GC-electron capture detection (GC-ECD) achieves detection limits below 1 ppb .

Advanced Research Questions

Q. What strategies minimize byproduct formation during HFBF-mediated derivatization of primary amines?

Byproducts like mono-acylated derivatives arise from incomplete reaction control. Optimizing reaction stoichiometry (e.g., 2:1 HFBF-to-amine ratio), solvent polarity (ethyl acetate vs. dichloromethane), and reaction time (6–8 hours at 40°C) enhances bis-derivative yields. Kinetic studies using in-situ FTIR or NMR can monitor acylation progress .

Q. How does HFBF enhance enantiomer separation in chiral GC columns?

HFBF derivatives of chiral compounds (e.g., methyl-branched pheromones) interact strongly with cyclodextrin-based stationary phases (e.g., 6-O-methyl-2,3-di-O-pentyl-γ-cyclodextrin). The electron-withdrawing heptafluorobutyryl group increases dipole interactions, improving resolution of enantiomers with ΔRf > 1.5 .

Q. What are the challenges in quantifying HFBF degradation products in environmental matrices?

HFBF hydrolyzes to perfluorinated carboxylic acids (PFCAs), which persist in ecosystems. Challenges include distinguishing HFBF-derived PFCAs from industrial sources (e.g., PFOA). High-resolution mass spectrometry (HRMS) with fragmentation pattern analysis (e.g., diagnostic ions at m/z 169 for CF₃⁻) and isotopic labeling are critical for source attribution .

Q. How can researchers evaluate the validity of toxicological studies on HFBF?

Apply the Fluoride Science Quality Assessment Worksheet to assess study rigor. Criteria include:

  • Internal validity : Controlled confounders (e.g., pH in hydrolysis studies).
  • External validity : Relevance of animal models to human exposure pathways.
  • Reproducibility : Independent replication of LC-MS/MS methods .

Q. What synthetic routes leverage HFBF as a fluorinating agent in agrochemical intermediates?

HFBF facilitates nucleophilic fluorination of alcohols via SN2 mechanisms. For example, in synthesizing fluorinated pyrethroids, HFBF reacts with secondary alcohols under catalytic DMAP, yielding >90% fluorinated products. Reaction kinetics favor polar aprotic solvents (e.g., THF) at −20°C to suppress side reactions .

Tables

Table 1: Optimal Conditions for HFBF Derivatization

ParameterOptimal ValueReference
SolventEthyl acetate
Reaction Time6–8 hours
Temperature40°C
Molar Ratio (HFBF:Analyte)2:1

Table 2: Environmental Monitoring Techniques for HFBF Byproducts

MatrixMethodLODReference
WaterSPE-GC/ECD0.5 ppb
SerumLC-MS/MS (MRM)0.1 ng/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.